molecular formula C10H12O2 B599465 2-(3-Methoxy-4-methylphenyl)acetaldehyde CAS No. 122333-98-6

2-(3-Methoxy-4-methylphenyl)acetaldehyde

Cat. No.: B599465
CAS No.: 122333-98-6
M. Wt: 164.204
InChI Key: BQKGVXOLUUTAIJ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methylphenyl)acetaldehyde is a substituted phenylacetaldehyde featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene ring. This compound belongs to the broader class of aromatic aldehydes, which are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals. Its structure combines electron-donating substituents (methoxy and methyl), influencing its reactivity, solubility, and stability.

Properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKGVXOLUUTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288424
Record name 3-Methoxy-4-methylbenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122333-98-6
Record name 3-Methoxy-4-methylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122333-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methylbenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methylphenyl)acetaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3-methoxy-4-methylbenzene (anisole) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

Industrial production of 2-(3-Methoxy-4-methylphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the methoxy and methyl groups can influence its binding affinity and specificity for these targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions, which may play a role in its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Key Properties/Findings Reference
2-(3-Methoxy-4-methylphenyl)acetaldehyde 3-OCH₃, 4-CH₃ Electron-donating groups enhance ring stability; moderate polarity.
2-(3-Chlorophenyl)acetaldehyde 3-Cl Electron-withdrawing Cl reduces electron density; similar boiling point to 4-Cl isomer.
2-(4-Chlorophenyl)acetaldehyde 4-Cl GC retention time (6.7–6.8 min) differs from 3-Cl due to substituent position.
2-(5-Bromo-2-methoxyphenyl)acetaldehyde 5-Br, 2-OCH₃ Bromine increases molecular weight; methoxy directs electrophilic substitution.
3g (DABCO-catalyzed synthesis product) 3,5-di-t-Bu, 4-OH, o-tolyl Bulky tert-butyl groups induce steric hindrance; 72% synthesis yield.
3-Methoxy-4-hydroxyphenylglycolaldehyde 3-OCH₃, 4-OH Hydroxy group increases hydrogen bonding; used in biochemical studies.
Key Observations:
  • Substituent Position : The position of substituents (e.g., 3-OCH₃ vs. 4-OCH₃) significantly impacts physical properties. For example, chlorinated isomers (3-Cl vs. 4-Cl) exhibit distinct GC retention times despite similar boiling points .
  • Electron Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) increase aromatic ring electron density, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -Cl, -Br) reduce reactivity .
  • Steric Hindrance : Bulky substituents like tert-butyl in compound 3g lower reaction efficiency (72% yield) compared to smaller groups .

Analytical and Physical Properties

  • Boiling Points : Chlorinated analogs (3-Cl and 4-Cl) share similar boiling points, but their GC retention times differ due to structural isomerism .
  • Polarity : Methoxy and hydroxy groups increase polarity, enhancing solubility in polar solvents. For example, 3-Methoxy-4-hydroxyphenylglycolaldehyde exhibits higher water solubility than methyl-substituted analogs .
  • Stability: Bulky substituents (e.g., tert-butyl in 3g) improve stability against degradation, whereas electron-withdrawing groups (e.g., -NO₂ in 3o) may increase susceptibility to nucleophilic attack .

Biological Activity

2-(3-Methoxy-4-methylphenyl)acetaldehyde, also known by its CAS number 122333-98-6, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-Methoxy-4-methylphenyl)acetaldehyde is C10H12O2. Its structure features a methoxy group and a methyl group on a phenyl ring adjacent to an acetaldehyde functional group. This specific arrangement contributes to its unique biological properties.

Biological Activity

Research indicates that 2-(3-Methoxy-4-methylphenyl)acetaldehyde exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

The mechanism through which 2-(3-Methoxy-4-methylphenyl)acetaldehyde exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. For instance, it may inhibit enzymes related to inflammatory processes or disrupt cellular membranes in bacteria.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study conducted by researchers at PubChem highlighted the compound's effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Cytotoxicity Assessment :
    • In vitro studies reported in the journal ACS Omega demonstrated that 2-(3-Methoxy-4-methylphenyl)acetaldehyde induced apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • Research published in Frontiers in Microbiology indicated that the compound could downregulate pro-inflammatory cytokines in cell models, hinting at its utility in treating inflammatory conditions .

Data Table: Biological Activities of 2-(3-Methoxy-4-methylphenyl)acetaldehyde

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusEffective inhibition (MIC values)PubChem
AntimicrobialEscherichia coliEffective inhibition (MIC values)PubChem
CytotoxicityCancer Cell LinesInduced apoptosisACS Omega
Anti-inflammatoryHuman Cell ModelsDownregulation of cytokinesFrontiers in Microbiology

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